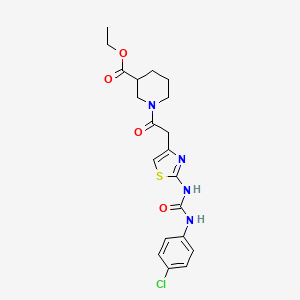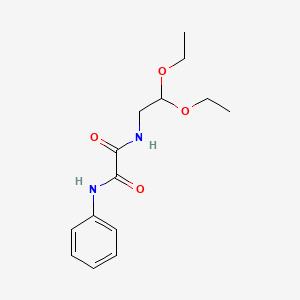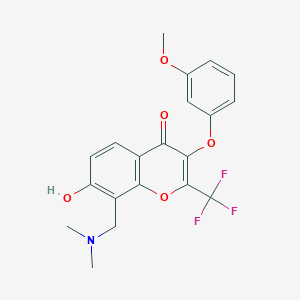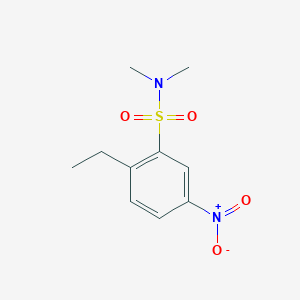![molecular formula C25H32ClF3N4O2S B2838271 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine CAS No. 2097934-92-2](/img/structure/B2838271.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its IUPAC name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine , has a molecular weight of 279.69 . It’s a complex organic molecule that contains several functional groups, including a pyridine ring and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyridine ring and a piperazine ring as key structural elements . The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.69 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Antifungal Activity
A study by Darandale et al. (2013) reports the synthesis of compounds integrating 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. These compounds demonstrated moderate to good antifungal activity against Aspergillus flavus and Aspergillus niger. Particularly noteworthy is their effectiveness against the fungal strain Cryptococcus neoformans, which showed sensitivity to compounds with methane sulfonyl and p-methylbenzene sulfonyl attached to the piperazine nitrogen (Darandale et al., 2013).
Antagonist Activity and Pharmaceutical Potential
Watanabe et al. (1992) synthesized derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which include a piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among the synthesized compounds, one exhibited potent 5-HT2 antagonist activity, significantly greater than ritanserin, without showing alpha 1 antagonist activity (Watanabe et al., 1992).
Antibacterial and Antifungal Properties
Patel and Agravat (2007) investigated new pyridine derivatives, including 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, for their antibacterial and antifungal activities. These derivatives showed significant antimicrobial properties, suggesting potential use in developing new antibiotics (Patel & Agravat, 2007).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives for their corrosion inhibition efficiencies on iron. These studies revealed that the piperidine derivatives demonstrated effective adsorption and corrosion inhibition properties, indicating their potential use in industrial applications to prevent metal corrosion (Kaya et al., 2016).
Neuropharmacological Applications
Chavez-Eng et al. (1997) developed a sensitive and specific assay for determining a piperazine derivative, L-745,870, in plasma and urine. L-745,870 is a potential antipsychotic agent, indicating the relevance of such piperazine derivatives in neuropharmacological research (Chavez-Eng et al., 1997).
Hydrogen Bonding and Structural Studies
Smith et al. (2011) studied the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with various nitrogen Lewis bases, including piperazine. This research provides insights into the structural properties and potential applications of piperazine derivatives in chemical synthesis and design (Smith et al., 2011).
将来の方向性
While specific future directions for this compound are not mentioned, there is ongoing research into the development of new agrochemicals and pharmaceuticals that involve similar pyrimidinamine derivatives . These compounds are considered promising due to their outstanding activity and unique mode of action .
作用機序
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various enzyme systems in bacteria .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth .
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of the bacteria . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo pharmacokinetic profiles, have been highlighted .
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane.
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClF3N4O2S/c1-16-11-17(2)23(18(3)12-16)36(34,35)32-7-5-21(6-8-32)31-9-10-33(19(4)15-31)24-22(26)13-20(14-30-24)25(27,28)29/h11-14,19,21H,5-10,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWLUARGTVXOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)
![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)



![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)
